Boc-D-Asn-ONp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Boc-L-Asn-ONp is a valuable reagent for solid-phase peptide synthesis (SPPS), a technique for creating peptides and proteins in a lab.

- The Boc (tert-butyloxycarbonyl) group protects the amino group of asparagine, preventing unwanted side reactions during peptide chain elongation.

- The 4-nitrophenyl ester group acts as a leaving group, facilitating the coupling of Boc-L-Asn-ONp to the growing peptide chain.

Enzyme Studies:

- Boc-L-Asn-ONp can be used as a substrate for enzymes that cleave asparagine-containing peptides.

- By monitoring the release of the 4-nitrophenol moiety upon enzymatic cleavage, researchers can measure enzyme activity and study enzyme kinetics.

Antibody-Drug Conjugates (ADCs):

- Boc-L-Asn-ONp is useful in the synthesis of ADCs, which are targeted cancer therapies combining antibodies with cytotoxic drugs.

- The drug molecule can be conjugated to the antibody via a linker attached to the asparagine residue within the antibody structure. Boc-L-Asn-ONp serves as a precursor for incorporating such linker moieties.

Chemical Biology:

- Boc-L-Asn-ONp can be employed as a tool in chemical biology research to investigate protein-protein interactions and study cellular processes involving asparagine.

- By incorporating Boc-L-Asn-ONp into peptides or proteins, researchers can probe their interactions with other biomolecules and understand their cellular functions.

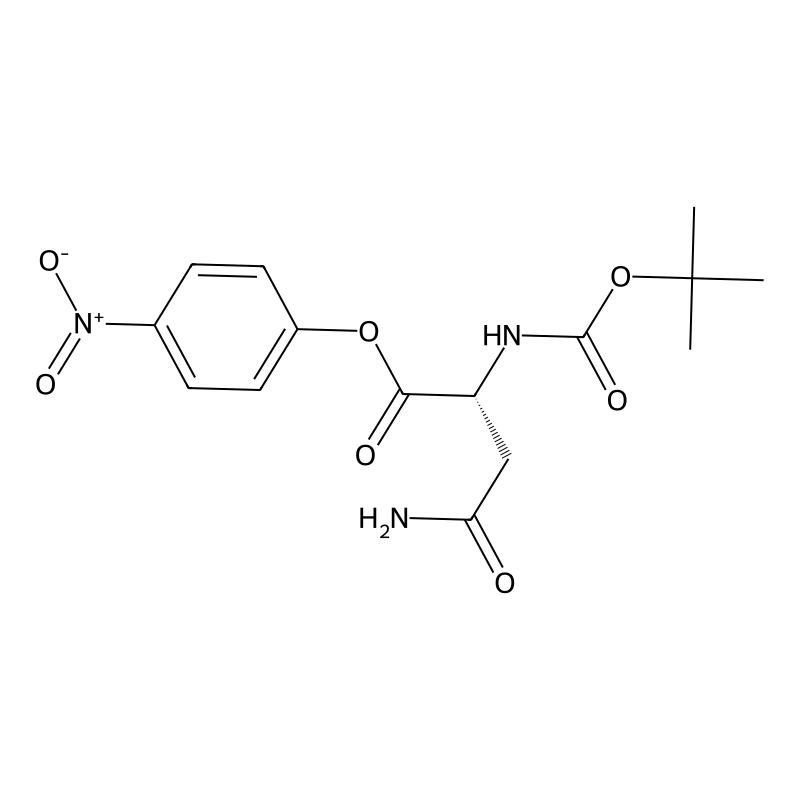

Boc-D-Asn-ONp, chemically known as N-alpha-Boc-D-asparagine p-nitrophenyl ester, is a derivative of the amino acid D-asparagine. Its molecular formula is C₁₅H₁₉N₃O₇, and it is characterized by the presence of a t-butyloxycarbonyl (Boc) protecting group at the amino terminus and a para-nitrophenyl (p-NP) ester at the carboxyl terminus. This compound serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it facilitates the formation of peptide bonds with other amino acids while providing a means for monitoring protease activity through its chromogenic properties .

- Peptide Bond Formation: In solid-phase peptide synthesis, Boc-D-Asn-ONp reacts with the deprotected N-terminus of a growing peptide chain. The p-nitrophenyl group acts as a leaving group, allowing for the formation of a new peptide bond:This reaction is facilitated by the removal of the Boc protecting group under acidic conditions after synthesis .text

Boc-Peptide-NH2 + Boc-D-Asn-ONp → Boc-Peptide-D-Asn-OH + p-NO2PhOH - Cleavage by Proteases: Boc-D-Asn-ONp is specifically designed to be cleaved by certain proteases that recognize asparagine residues. Upon cleavage, the p-nitrophenyl group is released, resulting in a measurable yellow color change that correlates with protease activity:text

Boc-D-Asn-ONp + Protease → D-Asn + p-NO2PhOH

While Boc-D-Asn-ONp itself does not exhibit direct biological activity, it plays an essential role in studying enzyme kinetics and protease activity. The release of the chromogenic p-nitrophenol upon enzymatic cleavage allows researchers to quantify protease activity through spectrophotometric measurements, making it a valuable tool in biochemical research .

Boc-D-Asn-ONp can be synthesized through the reaction of Boc-protected D-asparagine with p-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The general reaction can be summarized as follows:

textBoc-D-Asn-OH + p-NO2PhOH + DCC → Boc-D-Asn-ONp + DCC byproduct + HOOH

This method ensures that the amino group remains protected during subsequent reactions, allowing for selective coupling with other amino acids.

Boc-D-Asn-ONp has several applications in scientific research:

- Protease Activity Assays: It serves as a substrate for measuring protease activity due to its ability to release a chromogenic product upon cleavage.

- Peptide Synthesis: It is widely used in solid-phase peptide synthesis to incorporate D-asparagine into peptides.

- Biochemical Research: It aids in studying enzymatic mechanisms and kinetics due to its measurable properties upon reaction .

Interaction studies involving Boc-D-Asn-ONp typically focus on its role as a substrate for various proteases. Researchers analyze how different proteases cleave this compound and quantify their activity based on the released chromogenic product. These studies contribute to understanding enzyme specificity and kinetics, which are vital for developing therapeutic agents targeting specific proteases .

Boc-D-Asn-ONp shares structural similarities with other amino acid derivatives used in peptide synthesis and enzyme assays. Below are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-L-Aspartic Acid ONp | Similar structure with L-aspartic acid instead | Used for studying different enzymatic activities |

| Boc-L-Asparagine ONp | L-isomer of asparagine; widely used in SPPS | More common in natural peptides |

| Boc-Glycine ONp | Contains glycine; simpler structure | Often used for shorter peptides |

| Boc-L-Alanine ONp | Contains alanine; essential for various peptides | Used in synthesizing dipeptides |

Boc-D-Asn-ONp's uniqueness lies in its specific use of D-asparagine and its chromogenic properties that facilitate quantifying protease activity, distinguishing it from other similar compounds .

tert-Butyloxycarbonyl-D-asparagine 4-nitrophenyl ester occupies a central position in modern peptide synthesis due to its dual protective and activating properties. The compound, with the molecular formula C₁₅H₁₉N₃O₇, exemplifies the sophisticated approach required for the controlled assembly of peptide chains in laboratory settings. The tert-butyloxycarbonyl protecting group serves as a temporary shield for the amino functionality, preventing unwanted side reactions during multi-step synthetic sequences, while the 4-nitrophenyl ester group acts as an efficient leaving group that facilitates rapid peptide bond formation. This combination of protective and activating elements addresses fundamental challenges in peptide chemistry, particularly the need to prevent racemization and epimerization during coupling reactions.

The significance of tert-butyloxycarbonyl-D-asparagine 4-nitrophenyl ester extends beyond its immediate synthetic utility to encompass broader applications in drug development and biochemical research. The D-configuration of the asparagine residue confers resistance to enzymatic degradation, a property that has become increasingly valuable in the design of therapeutic peptides intended for in vivo applications. Contemporary peptide synthesis strategies have evolved to incorporate such protected amino acid derivatives as essential components for achieving high coupling efficiency while maintaining stereochemical integrity. The compound's stability under standard laboratory conditions, combined with its predictable reactivity patterns, has made it an indispensable tool for peptide chemists working across diverse research domains.

The compound serves multiple roles in solid-phase peptide synthesis methodologies, where its well-defined structure and moderate reactivity help suppress the notorious racemization and epimerization issues that plague conventional coupling reagents. Active esters like tert-butyloxycarbonyl-D-asparagine 4-nitrophenyl ester have gained prominence precisely because they offer a controlled approach to peptide bond formation, reducing the risk of side reactions that can compromise peptide purity and yield. The development of automated peptide synthesizers has further enhanced the value of such compounds, as their consistent reactivity profiles enable reproducible synthesis protocols that can be scaled for commercial applications.

Historical Development of Protected Amino Acid Derivatives

The evolution of protected amino acid derivatives represents one of the most significant advances in organic synthesis, fundamentally transforming the landscape of peptide chemistry since the mid-20th century. Early attempts at peptide synthesis were hampered by the competing reactivity of multiple functional groups present in amino acids, leading to complex mixtures of products and poor yields. The introduction of protecting group strategies revolutionized this field by enabling chemists to selectively mask and unmask functional groups in a predetermined sequence, thereby achieving precise control over bond-forming reactions. The tert-butyloxycarbonyl protecting group emerged as a particularly valuable addition to the synthetic chemist's toolkit due to its stability under basic conditions and facile removal under mild acidic conditions.

The development of active ester methodologies paralleled the evolution of protecting group chemistry, with early pioneers recognizing that preformed reactive intermediates could offer advantages over in situ activation methods. Active esters were initially underutilized in solid-phase peptide synthesis primarily because the reaction rates achieved with early examples were insufficient for the rapid chain-lengthening processes required by automated synthesis instruments. However, the discovery of highly reactive ester derivatives and efficient catalysts for ester-aminolysis reactions led to a renaissance in active ester applications. The 4-nitrophenyl ester group became particularly prominent due to its excellent balance of reactivity and stability, providing sufficient activation for efficient coupling while remaining stable during storage and handling.

The integration of stereochemical considerations into protecting group design represented another crucial development in the field. Recognition that D-amino acid residues could confer unique properties to peptides, particularly resistance to proteolytic degradation, drove the development of D-configured protected amino acid derivatives. This advancement was particularly significant for asparagine derivatives, as the amide side chain of asparagine makes it susceptible to various side reactions during peptide synthesis. The combination of D-configuration with appropriate protecting groups created a new class of building blocks that could address both synthetic challenges and biological requirements simultaneously.

Discovery and Synthetic Evolution of tert-Butyloxycarbonyl-D-asparagine 4-nitrophenyl Ester

The synthetic development of tert-butyloxycarbonyl-D-asparagine 4-nitrophenyl ester emerged from the convergence of several important advances in peptide chemistry and protecting group methodology. The compound represents a sophisticated approach to amino acid derivatization that addresses multiple synthetic challenges through a single molecular framework. Initial synthetic routes involved the esterification of tert-butyloxycarbonyl-D-asparagine with 4-nitrophenol using coupling reagents such as dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide. These methods required careful optimization of reaction conditions, including temperature control, pH management, and solvent selection, to ensure high yields and minimize side product formation.

Industrial production methods for tert-butyloxycarbonyl-D-asparagine 4-nitrophenyl ester have evolved to incorporate more efficient and scalable processes. Modern synthetic approaches emphasize the use of automated reaction systems that can precisely control reaction parameters while monitoring product formation in real-time. The purification of the final product typically involves advanced chromatographic techniques or recrystallization methods designed to achieve the high purity standards required for peptide synthesis applications. Quality control measures have become increasingly sophisticated, incorporating analytical methods such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to verify both chemical identity and stereochemical purity.

The evolution of synthetic methodologies has also been driven by environmental and economic considerations, leading to the development of more sustainable production processes. Contemporary synthetic routes often incorporate green chemistry principles, such as the use of recyclable solvents and catalysts, to minimize environmental impact while maintaining product quality. The optimization of reaction conditions has resulted in improved atom economy and reduced waste generation, making the production of tert-butyloxycarbonyl-D-asparagine 4-nitrophenyl ester more cost-effective and environmentally responsible. These advances have been crucial for supporting the growing demand for high-quality protected amino acid derivatives in pharmaceutical and biotechnology applications.

Contemporary Research Applications

Contemporary research applications of tert-butyloxycarbonyl-D-asparagine 4-nitrophenyl ester span multiple disciplines within chemical and biological sciences, reflecting the compound's versatility and importance in modern synthetic chemistry. In peptide synthesis applications, the compound serves as a crucial building block for creating complex peptide structures with high specificity and efficiency. Researchers have successfully employed this derivative in the synthesis of bioactive peptides, including those with therapeutic potential for treating various diseases. The compound's ability to maintain stereochemical integrity during coupling reactions has made it particularly valuable for synthesizing peptides that require precise three-dimensional structures for biological activity.

Drug development applications represent another major area where tert-butyloxycarbonyl-D-asparagine 4-nitrophenyl ester has demonstrated significant utility. Pharmaceutical researchers have incorporated this compound into the synthesis of peptide-based therapeutics, particularly those designed to target specific biological pathways. The D-configuration of the asparagine residue provides resistance to proteolytic enzymes, extending the half-life of peptide drugs in biological systems. This property has proven especially valuable in developing peptide therapeutics for conditions requiring sustained drug action, such as hormone replacement therapies and enzyme inhibitors.

Bioconjugation processes represent an emerging application area where tert-butyloxycarbonyl-D-asparagine 4-nitrophenyl ester has shown considerable promise. The compound facilitates the attachment of biomolecules to surfaces or other molecules, enabling the creation of targeted drug delivery systems and diagnostic tools. Research groups have utilized this derivative to develop novel conjugation strategies that maintain the biological activity of attached biomolecules while providing stable linkages suitable for in vivo applications. These applications have opened new avenues for personalized medicine approaches and precision therapeutic interventions.

| Research Area | Application Type | Key Benefits | Reference Studies |

|---|---|---|---|

| Peptide Synthesis | Building Block | High specificity, efficiency | Multiple laboratories |

| Drug Development | Therapeutic Agent | Protease resistance, extended half-life | Pharmaceutical companies |

| Bioconjugation | Linker Chemistry | Stable attachments, preserved bioactivity | Academic research groups |

| Diagnostic Tools | Assay Development | Enhanced sensitivity, specificity | Clinical laboratories |

Scope and Objectives of Current Research

Current research objectives surrounding tert-butyloxycarbonyl-D-asparagine 4-nitrophenyl ester focus on expanding its applications while addressing fundamental questions about its mechanism of action and optimization potential. Researchers are investigating new synthetic methodologies that could improve the efficiency of the compound's preparation while reducing production costs. These studies encompass both traditional organic synthesis approaches and emerging technologies such as flow chemistry and automated synthesis platforms. The development of more sustainable synthetic routes represents a particular priority, with research groups exploring the use of renewable starting materials and environmentally benign reaction conditions.

Mechanistic studies constitute another important research direction, with scientists working to understand the detailed pathways by which tert-butyloxycarbonyl-D-asparagine 4-nitrophenyl ester participates in peptide bond formation. These investigations utilize advanced analytical techniques to monitor reaction intermediates and identify factors that influence coupling efficiency and selectivity. The insights gained from these studies are being applied to design improved derivatives with enhanced reactivity profiles or novel protective group combinations. Understanding the relationship between molecular structure and reactivity has become crucial for developing next-generation peptide synthesis reagents.

Applications research continues to explore new domains where tert-butyloxycarbonyl-D-asparagine 4-nitrophenyl ester could provide unique advantages. Scientists are investigating its potential use in developing novel materials with peptide-based structures, including hydrogels and nanoparticles for biomedical applications. The compound's role in enzyme activity assays is being expanded to include new types of biochemical studies, particularly those focused on understanding protein-protein interactions and enzymatic mechanisms. These applications leverage the compound's ability to serve as a substrate for specific proteases while providing quantifiable readouts through the release of chromogenic products.

Nomenclature and Classification

tert-Butoxycarbonyl-D-asparagine p-nitrophenyl ester represents a protected amino acid derivative belonging to the class of asparagine derivatives and p-nitrophenyl esters [1]. The compound is systematically named as (4-nitrophenyl) (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate, reflecting its complete chemical structure [4]. This designation follows International Union of Pure and Applied Chemistry nomenclature conventions for amino acid derivatives with protecting groups [1].

The compound is classified as a D-configured amino acid ester derivative, specifically categorized under protected asparagine compounds used primarily in peptide synthesis applications [1] . The Chemical Abstracts Service has assigned the registry number 104199-82-8 to this specific stereoisomer, distinguishing it from its L-configured counterpart [1]. The compound functions as both a protected amino acid building block and an activated ester suitable for coupling reactions in synthetic chemistry .

Molecular Structure and Stereochemical Configuration

The molecular structure of tert-butoxycarbonyl-D-asparagine p-nitrophenyl ester is characterized by the molecular formula C₁₅H₁₉N₃O₇ with a molecular weight of 353.33 grams per mole [1] . The compound features three distinct functional domains: the tert-butoxycarbonyl protecting group, the D-asparagine backbone, and the p-nitrophenyl ester activating group [1].

The stereochemical configuration centers on the R-configuration at the α-carbon of the asparagine residue, distinguishing it as the D-isomer . This configuration is rare in natural peptides but provides valuable properties for designing protease-resistant therapeutic agents . The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)NC@HC(=O)OC1=CC=C(C=C1)N+[O-], clearly indicating the stereochemical designation [4].

The International Chemical Identifier Key IAPXDJMULQXGDD-MRXNPFEDSA-N provides a unique digital fingerprint for this specific stereoisomer [1]. Nuclear magnetic resonance spectroscopy reveals characteristic signals including the tert-butyl group at approximately 1.4 parts per million and the p-nitrophenyl aromatic protons at approximately 8.2 parts per million .

Physical Properties and Thermodynamic Parameters

The physical properties of tert-butoxycarbonyl-D-asparagine p-nitrophenyl ester have been determined through various analytical techniques. The compound exists as a white fine crystalline powder under standard laboratory conditions [6]. The density has been measured at 1.318 grams per cubic centimeter, indicating a relatively dense solid structure [11].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₇ | [1] |

| Molecular Weight | 353.33 g/mol | [1] |

| Physical State | Solid | [6] |

| Appearance | White fine crystalline powder | [6] |

| Density | 1.318 g/cm³ | [11] |

| Boiling Point | 609.3°C at 760 mmHg | [11] |

| Flash Point | 322.3°C | [11] |

| Vapor Pressure | 8.7 × 10⁻¹⁵ mmHg at 25°C | [11] |

The thermodynamic parameters indicate significant thermal stability with a predicted boiling point of 609.3 degrees Celsius at 760 millimeters of mercury [11]. The flash point occurs at 322.3 degrees Celsius, suggesting moderate thermal hazard considerations during handling [11]. The extremely low vapor pressure of 8.7 × 10⁻¹⁵ millimeters of mercury at 25 degrees Celsius indicates minimal volatility under ambient conditions [11].

Solubility characteristics demonstrate favorable dissolution in organic solvents including dimethylformamide and dichloromethane, which is essential for synthetic applications . The compound shows limited solubility in aqueous media, consistent with its hydrophobic protecting groups and aromatic ester functionality .

Structural Comparison with L-Isomer and Related Derivatives

The structural comparison between the D-isomer and L-isomer reveals identical molecular formulas and weights but distinct stereochemical configurations [1] [4]. The L-isomer carries the Chemical Abstracts Service number 4587-33-1 and exhibits S-configuration at the α-carbon [4]. This stereochemical difference results in opposite optical activities, with the D-isomer showing dextrorotatory properties while the L-isomer demonstrates levorotatory behavior [4] [28].

| Property | D-Isomer | L-Isomer | Reference |

|---|---|---|---|

| Chemical Abstracts Service Number | 104199-82-8 | 4587-33-1 | [1] [4] |

| Stereochemistry | R-configuration | S-configuration | |

| Optical Activity | Dextrorotatory (+) | Levorotatory (-) | [4] [28] |

| Natural Occurrence | Rare in natural peptides | Common in natural proteins | |

| Enzymatic Resistance | Higher resistance to proteases | Standard protease susceptibility |

The D-isomer exhibits enhanced resistance to enzymatic degradation compared to its L-counterpart, making it valuable for therapeutic peptide applications where extended biological half-life is desired . This resistance stems from the unusual stereochemistry that is not recognized by most naturally occurring proteases .

Related derivatives include other protected asparagine compounds such as benzyloxycarbonyl-D-asparagine derivatives and various alkyl esters [5]. The p-nitrophenyl ester functionality provides superior reactivity compared to simple alkyl esters due to the electron-withdrawing effects of the nitro group [25].

Crystallographic Analysis

Crystallographic analysis of tert-butoxycarbonyl-D-asparagine p-nitrophenyl ester remains limited in the available literature. While detailed crystal structure data for the specific D-isomer are not readily available, related asparagine derivatives have been extensively studied through X-ray crystallography [10] [19].

Comparative crystallographic studies on N-glycoprotein linkage constituents have revealed important structural insights relevant to asparagine derivatives [19]. These investigations demonstrate that asparagine-containing compounds adopt specific conformational preferences that influence their biological activity and synthetic utility [19]. The crystal structures show characteristic hydrogen bonding patterns involving the amide groups, which stabilize particular molecular conformations [19].

The absence of comprehensive crystallographic data for the D-isomer represents a significant gap in the structural characterization literature. Available studies on related compounds suggest that crystallization conditions typically involve organic solvent systems compatible with the compound's solubility profile [10].

Conformational Studies

Conformational analysis of tert-butoxycarbonyl-D-asparagine p-nitrophenyl ester reveals complex molecular flexibility influenced by the protecting groups and stereochemical configuration. Studies on related asparagine-containing peptides demonstrate that D-configured residues can adopt unusual backbone conformations not accessible to L-isomers [21].

Research on asparagine conformational behavior indicates that D-configured residues may populate syn-backbone conformations characterized by φ and ψ angles around -180° and 0° respectively [21]. This unusual conformation, where backbone nitrogen atoms are nearly eclipsed, provides distinct reactivity profiles compared to conventional conformations [21].

| Analysis Type | Data/Value | Reference |

|---|---|---|

| Characteristic Nuclear Magnetic Resonance Signals | tert-Butyl ~1.4 ppm, p-Nitrophenyl aromatic ~8.2 ppm | |

| Conformational Features | syn-backbone conformation possible | [21] |

| Hydrogen Bonding Pattern | Intramolecular hydrogen bonds involving amide groups | [18] [19] |

Nuclear magnetic resonance spectroscopy studies on related compounds reveal that asparagine derivatives exhibit characteristic intramolecular hydrogen bonding patterns [18]. These studies demonstrate hydrogen bond formation between trans amide hydrogens and side chain functional groups, contributing to conformational stability [18].

The conformational flexibility of the tert-butoxycarbonyl protecting group allows for multiple rotational states around the carbamate bond, influencing the overall molecular shape and reactivity [3]. The p-nitrophenyl ester group adopts relatively rigid conformations due to conjugation between the aromatic ring and ester functionality [25].